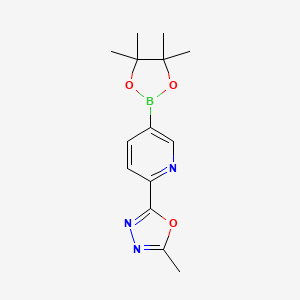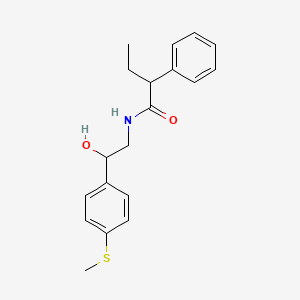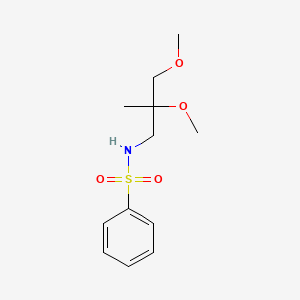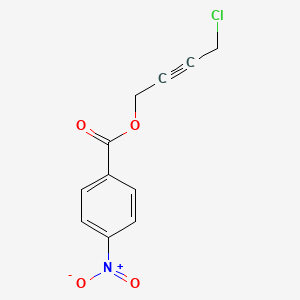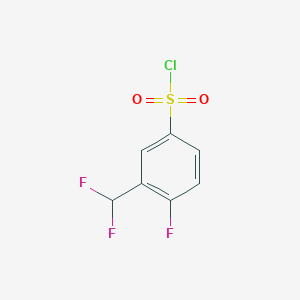
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years . Difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
A pivotal aspect of research on 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its use as an intermediate in the synthesis of high-purity compounds. Moore (2003) demonstrated its utility in the convenient preparation of high-purity 1-chloro-2,6-difluorobenzene, an essential intermediate for active ingredients in agricultural and pharmaceutical applications, by using sulfonyl chloride to direct fluorine substitution to specific positions on the aryl ring (Moore, 2003).
Additionally, Stavber and Stavber (2010) highlighted the role of electrophilic fluorinating reagents in the selective and efficient fluorination of organic compounds, showcasing the broader applications of sulfonyl chloride derivatives in enhancing fluorine organic chemistry (Stavber & Stavber, 2010).
Advanced Material Synthesis
The compound's relevance extends to materials science, particularly in the development of fluoropolymers and functional materials. Zhang et al. (2014) discussed the synthesis, reactivity, and applications of tetrafluoroethane β-sultone derivatives, including those related to 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride, in the design of drug candidates and novel functional materials (Zhang et al., 2014).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, Yan et al. (2013) developed a novel type of magnetic nanoparticles functionalized with 3-fluorobenzoyl chloride for the efficient enrichment and determination of perfluorinated compounds in river water samples, demonstrating the compound's utility in environmental monitoring (Yan et al., 2013).
Fluorine Chemistry Innovation
Research also encompasses the generation of novel reagents and methodologies in fluorine chemistry. For instance, the development of new fluorosulfonylation reagents by Leng and Qin (2018) showcases innovative approaches to regioselective synthesis of functionalized isoxazoles, highlighting the evolving role of sulfonyl chloride derivatives in synthetic chemistry (Leng & Qin, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICJEJSHKXTMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

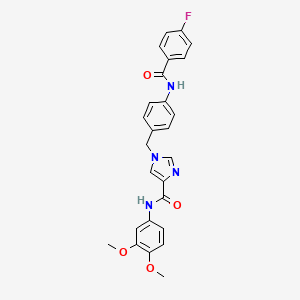
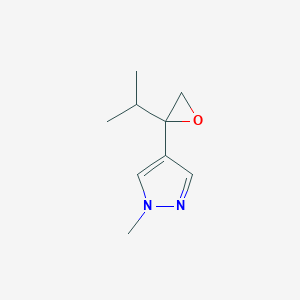
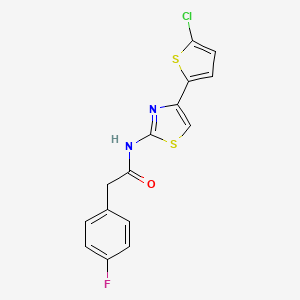
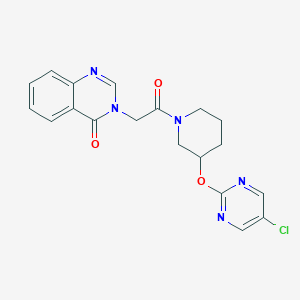


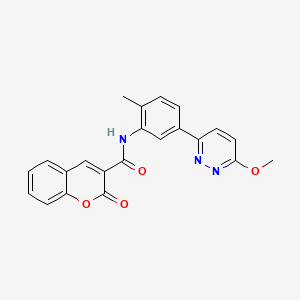
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
